molecular formula C27H21F3N8O B000219 ラドチニブ CAS No. 926037-48-1

ラドチニブ

カタログ番号 B000219
CAS番号: 926037-48-1
分子量: 530.5 g/mol
InChIキー: DUPWHXBITIZIKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Radotinib shares the recently reported cardiovascular toxicity of nilotinib . Electrocardiographic abnormalities were recorded in 20% of all patients and some of them developed severe or even life-threatening coronary artery disease, QT prolongation, changes in left ventricular ejection fraction .

将来の方向性

A multinational single-arm phase 3 trial of Radotinib is now under way in Russia, Turkey, and Ukraine for patients with CML who have experienced failure or intolerance to previous TKI therapy including imatinib . Patients with the T315I mutation are excluded from this trial . This suggests that Radotinib could be a promising treatment option for patients who are resistant or intolerant to other treatments .

生化学分析

Biochemical Properties

Radotinib plays a crucial role in inhibiting the activity of the BCR-ABL1 fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells. Radotinib binds to the ATP-binding site of the BCR-ABL1 protein, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. Radotinib also interacts with other proteins and enzymes involved in cell signaling, such as the SRC family kinases, which further enhances its anti-leukemic effects .

Cellular Effects

Radotinib exerts significant effects on various types of cells, particularly leukemic cells. It induces apoptosis (programmed cell death) in these cells by inhibiting the BCR-ABL1 kinase activity, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic proteins. Radotinib also affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, Radotinib influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Radotinib involves its binding to the ATP-binding site of the BCR-ABL1 fusion protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways that promote cell proliferation and survival. Radotinib also inhibits the activity of other kinases, such as the SRC family kinases, which further contributes to its anti-leukemic effects. Additionally, Radotinib modulates gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Radotinib have been observed to change over time. Radotinib is relatively stable and does not degrade rapidly, allowing for sustained inhibition of the BCR-ABL1 kinase activity. Long-term studies have shown that Radotinib maintains its efficacy in inhibiting leukemic cell proliferation and inducing apoptosis over extended periods. Some studies have reported the development of resistance to Radotinib over time, which may be due to the emergence of mutations in the BCR-ABL1 gene .

Dosage Effects in Animal Models

In animal models, the effects of Radotinib vary with different dosages. At lower doses, Radotinib effectively inhibits the BCR-ABL1 kinase activity and suppresses leukemic cell proliferation. At higher doses, Radotinib may cause toxic effects, such as hepatotoxicity and myelosuppression. Studies have shown that there is a threshold dose above which the adverse effects of Radotinib outweigh its therapeutic benefits. Therefore, careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

Radotinib is metabolized primarily in the liver by the cytochrome P450 enzymes, particularly CYP3A4. The metabolites of Radotinib are excreted mainly through the feces, with a smaller proportion being excreted in the urine. Radotinib does not significantly affect the metabolic flux or metabolite levels of other compounds, indicating that it has a relatively low potential for drug-drug interactions .

Transport and Distribution

Radotinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution. Radotinib accumulates in leukemic cells, where it exerts its inhibitory effects on the BCR-ABL1 kinase activity. The distribution of Radotinib in other tissues is relatively low, which helps to minimize its off-target effects .

Subcellular Localization

Radotinib is primarily localized in the cytoplasm of leukemic cells, where it binds to the BCR-ABL1 fusion protein and inhibits its kinase activity. Radotinib does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its accumulation in the cytoplasm allows for effective inhibition of the BCR-ABL1 kinase activity and suppression of downstream signaling pathways .

特性

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239069
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

926037-48-1
Record name Radotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926037-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radotinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radotinib
Reactant of Route 2
Reactant of Route 2
Radotinib
Reactant of Route 3
Reactant of Route 3
Radotinib
Reactant of Route 4
Reactant of Route 4
Radotinib
Reactant of Route 5
Radotinib
Reactant of Route 6
Radotinib

Q & A

Q1: What is the primary target of Radotinib and how does it interact with it?

A1: Radotinib is a tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL1 fusion protein. [, ] Radotinib binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity. [, ] This interaction prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the proliferation and survival of chronic myeloid leukemia (CML) cells. []

Q2: What are the downstream effects of Radotinib inhibiting BCR-ABL1 activity?

A2: Inhibition of BCR-ABL1 by Radotinib disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. [, , ] This disruption leads to a decrease in cell proliferation, increased apoptosis, and reduced angiogenesis. [, , ]

Q3: Does Radotinib target other tyrosine kinases besides BCR-ABL1?

A3: Yes, in addition to BCR-ABL1, Radotinib also inhibits the platelet-derived growth factor receptor (PDGFR) and SRC family kinases. [, , ] This broader activity may contribute to its therapeutic effects in CML and other malignancies. []

Q4: What is the molecular formula and weight of Radotinib?

A4: The molecular formula of Radotinib is C24H27N7O2 and its molecular weight is 449.53 g/mol. []

Q5: Are there any specific spectroscopic data available for Radotinib?

A5: While specific spectroscopic data isn't readily available in these papers, analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly used to characterize and quantify Radotinib. [, ]

Q6: How do structural modifications to Radotinib affect its activity, potency, and selectivity?

A6: Unfortunately, the provided research papers don't go into detailed structure-activity relationship (SAR) analysis of Radotinib.

Q7: What are some strategies employed to improve Radotinib's stability, solubility, or bioavailability?

A8: Research has investigated dried blood spot (DBS) sampling methods to enable convenient therapeutic monitoring of Radotinib concentrations, potentially improving its application in clinical settings. []

Q8: How does Radotinib's pharmacokinetic profile relate to its in vivo activity and efficacy?

A10: A pharmacokinetic assay revealed that Radotinib effectively crosses the blood-brain barrier, which may be relevant to its potential therapeutic effects in prion diseases. []

Q9: Does body weight influence the effectiveness and safety of Radotinib?

A11: Research suggests that dose adjustment of Radotinib based on body weight is warranted, as dose-limiting toxicity was associated with higher dose per body weight. A two-tier weight-based dosing regimen has been proposed for better safety and efficacy. [, ]

Q10: What in vitro models have been used to assess Radotinib's efficacy?

A12: Cell-based assays using various CML cell lines (e.g., K562, Kasumi-1, NB4, HL60, THP-1) have been employed to evaluate Radotinib's cytotoxic effects. [, , , ] Radotinib has been shown to induce apoptosis, inhibit proliferation, and promote differentiation in these cell lines. [, , ]

Q11: What in vivo models have been used to assess Radotinib's efficacy?

A13: Mouse xenograft models using CML cell lines (e.g., IM-9) have demonstrated Radotinib's ability to suppress tumor growth in vivo. [, ] Additionally, hamster models infected with the 263K scrapie strain have shown that Radotinib can prolong survival times and reduce prion protein deposition. []

Q12: What are the key findings from clinical trials investigating Radotinib's efficacy in CML?

A14: Phase 3 clinical trials (e.g., RERISE) have demonstrated that Radotinib achieves significantly higher and faster rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib in patients with newly diagnosed chronic phase CML. [, , , , ] These responses were also found to be earlier and deeper with Radotinib. [, ]

Q13: What are the known resistance mechanisms to Radotinib in CML?

A16: Similar to other TKIs, BCR-ABL1 kinase domain mutations can confer resistance to Radotinib. [, ] The T315I mutation, in particular, is known to be highly resistant to Radotinib. [, ]

Q14: What are the common adverse effects associated with Radotinib therapy?

A17: The safety profile of Radotinib has been evaluated in clinical trials. [, , , , , ] Common adverse events include hematological toxicities (e.g., thrombocytopenia, neutropenia, anemia), hyperbilirubinemia, and cutaneous reactions (e.g., rash, pruritus). [, , , , , , , ]

Q15: Are there any biomarkers being investigated to predict Radotinib efficacy or monitor treatment response?

A19: Early molecular response (EMR) at 3 months has been identified as a predictor for achieving MMR by 12 months in CML patients treated with Radotinib. [, , ] Further research is ongoing to identify additional biomarkers for predicting treatment success and monitoring response. []

Q16: What analytical methods are commonly used to characterize, quantify, and monitor Radotinib?

A20: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used analytical method for the determination of Radotinib levels in human plasma. []

Q17: Has there been any research on the environmental impact and degradation of Radotinib?

A17: The provided research papers do not discuss the environmental impact and degradation of Radotinib.

Q18: How has Radotinib contributed to the evolution of CML treatment?

A22: Radotinib represents an advancement in the development of second-generation TKIs for the treatment of CML. [, ] Its superior efficacy compared to imatinib, particularly in achieving faster and deeper molecular responses, has contributed to improving treatment outcomes for patients with newly diagnosed CML. [, , , , ]

Q19: Are there any cross-disciplinary applications of Radotinib beyond oncology?

A23: Research has investigated the potential use of Radotinib in the treatment of prion diseases. [] Preclinical studies in hamster models have demonstrated promising results, suggesting that Radotinib could be a candidate drug for this currently untreatable neurodegenerative disorder. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。